Oxopropaline G

Description

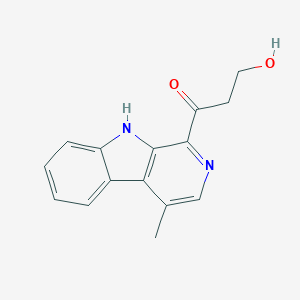

Structure

3D Structure

Properties

CAS No. |

152752-61-9 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |

InChI |

InChI=1S/C15H14N2O2/c1-9-8-16-14(12(19)6-7-18)15-13(9)10-4-2-3-5-11(10)17-15/h2-5,8,17-18H,6-7H2,1H3 |

InChI Key |

LXWBBBQUPXDVAN-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |

Canonical SMILES |

CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)CCO |

Other CAS No. |

152752-61-9 |

Synonyms |

oxopropaline G |

Origin of Product |

United States |

Chemical Structure and Synthesis

Elucidation of the Oxopropaline Core

The molecular formula of Oxopropaline G has been established as C₁₅H₁₄N₂O₂. Spectroscopic analyses, including NMR and mass spectrometry, were instrumental in elucidating its structure. pharm.or.jp The compound is characterized as 3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one. A key distinguishing feature of Oxopropaline G is the methylene (B1212753) group (-CH₂-) at the C-1 position of its side chain, which differentiates it from its analog, Oxopropaline D. Unlike Oxopropaline D, which is optically active, Oxopropaline G is optically inactive.

Table 1: Spectroscopic Data for Oxopropaline G

| Type of Spectroscopy | Data |

| IR (KBr) cm⁻¹ | 3518, 3320, 1663 pharm.or.jp |

| ¹H-NMR (500 MHz, MeOH-d₄) δ | 2.90 (3H, s), 3.54 (2H, t, J=6.4 Hz), 4.07 (2H, t, J=6.4 Hz), 7.33 (1H, dd, J=7.9, 7.1 Hz), 7.58 (1H, dd, J=8.2, 7.1 Hz), 7.71 (1H, d, J=8.2 Hz), 8.23 (1H, d, J=7.9 Hz), 8.24 (1H, s) pharm.or.jp |

| ¹³C-NMR (125MHz, MeOH-d₄) δ | 17.9, 41.8, 58.8, 113.3, 121.7, 122.1, 124.5, 129.6, 131.1, 134.0, 135.2, 135.9, 139.7, 143.2, 203.1 pharm.or.jp |

| MS (CI) m/z | 255 (M+H)⁺ pharm.or.jp |

Discovery from Kitasatospora sp. MJM383

Key Synthetic Methodologies

The first total synthesis of Oxopropaline G was a significant milestone, achieved through a multi-step process. pharm.or.jpnih.gov A key strategy involved the thermal electrocyclic reaction of a 1-azahexatriene system to construct the 4-methyl-β-carboline core. ljmu.ac.ukpharm.or.jp

A common intermediate, N-methoxymethyl-1-methoxycarbonyl-4-methyl-β-carboline, was synthesized and served as a precursor for both Oxopropaline G and D. pharm.or.jpnih.govmendeley.com The synthesis of Oxopropaline G from this key intermediate was accomplished in four steps. pharm.or.jpresearchgate.net More recent synthetic approaches have focused on developing more efficient, metal-free, and scalable methods, such as cascade electrophilic iodocyclization and one-pot reactions from commercially available starting materials. nih.govacs.org These advancements have facilitated the formal synthesis of Oxopropaline G on a larger scale. acs.org

Biological and Pharmacological Profile

Reported Bioactivities

Initial studies revealed that Oxopropaline G exhibits cytocidal activity against both human and murine tumor cell lines in laboratory settings. jst.go.jpnih.gov This has positioned it as a compound of interest in the search for new anticancer agents. nih.gov While its exact biological targets are still under investigation, its structural similarity to other β-carboline alkaloids suggests potential interactions with various cellular pathways. ljmu.ac.uk

Structure Activity Relationship Sar Studies

Importance of the β-Carboline Core in Biological Activities

The β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of pharmacological properties. ljmu.ac.ukanalis.com.my This tricyclic ring system, consisting of a pyridine (B92270) ring fused to an indole (B1671886) backbone, is a key determinant of the biological activity observed in the oxopropaline family. analis.com.my The planar nature of the β-carboline ring system allows it to interact with biological macromolecules, most notably through intercalation with DNA. jscimedcentral.com

Research has consistently shown that β-carboline derivatives exhibit significant cytotoxic, antitumor, and antiviral properties. ljmu.ac.ukresearchgate.netjst.go.jp The mechanism of action for their cytotoxic effects is often attributed to the inhibition of key cellular enzymes like topoisomerase I and II, cyclin-dependent kinases (CDKs), and various other kinases. jscimedcentral.commdpi.com The ability of the β-carboline core to serve as a foundation for diverse chemical substitutions allows for the fine-tuning of its biological profile, leading to compounds with enhanced potency and selectivity. ljmu.ac.uksioc-journal.cn The inherent biochemical and pharmacological effects of this core structure are fundamental to the activity of Oxopropaline G. ljmu.ac.uk

Comparative Structure-Activity Analysis with Oxopropaline Analogues (e.g., Oxopropaline D)

Comparing Oxopropaline G with its close analogue, Oxopropaline D, provides significant insight into how subtle structural modifications can impact biological function. Both Oxopropaline G and Oxopropaline D are cytocidal β-carboline alkaloids isolated from Streptomyces sp. G324. jst.go.jpresearchgate.net However, they possess a key structural difference at the C-1 position of the β-carboline core, which influences their properties.

Oxopropaline G features a methylene (B1212753) group (-CH₂-) at the C-1 position. In contrast, Oxopropaline D has an oxymethylene group (-OCH₂-) at the same position, which includes an additional hydroxyl group. researchgate.net This single substitution of a hydrogen in Oxopropaline G for a hydroxyl group in Oxopropaline D leads to differences in their physicochemical properties, such as molecular weight and potentially their bioavailability and electronic properties. While both compounds are reported to have cytocidal activity, this structural variance is significant. The presence of the hydroxyl group in Oxopropaline D also renders it optically active, whereas Oxopropaline G is optically inactive.

Table 1: Comparative Analysis of Oxopropaline G and Oxopropaline D

| Property | Oxopropaline G | Oxopropaline D | Source(s) |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₂ | C₁₅H₁₄N₂O₃ | |

| Molecular Weight | 254.29 g/mol | 270.10 g/mol | |

| Key Substituent at C-1 | Methylene (-CH₂-) | Oxymethylene (-OCH₂-) with a hydroxyl group | researchgate.net |

| Optical Activity | Optically inactive | Optically active |

| Reported Biological Activity | Cytocidal | Cytocidal | researchgate.net |

Role of Specific Substituents (e.g., acyl and methyl groups at C-1 and C-4) on Biological Profiles

The nature and position of substituents on the β-carboline framework are critical in defining the biological activity of this class of compounds. jscimedcentral.com SAR studies on various β-carboline derivatives have demonstrated that modifications, particularly at the C-1 and C-3 positions, can significantly influence their antitumor and DNA binding capabilities. jscimedcentral.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Oxopropaline G |

| Oxopropaline D |

| Oxopropaline A |

| Oxopropaline B |

| Oxopropaline E |

Mechanistic Investigations of Biological Activity

Elucidation of Cytocidal Activity Pathways

Oxopropaline G has demonstrated notable cytocidal, or cell-killing, activities, particularly against tumor cell lines. nih.gov Research indicates that like other β-carboline alkaloids, its cytotoxic effects may be attributed to its ability to intercalate into DNA. nih.govnih.gov This process involves the insertion of the planar β-carboline ring system between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.

The cytocidal nature of Oxopropaline G is a key area of interest. Studies on related β-carboline compounds suggest that the induction of apoptosis is a likely pathway. This programmed cell death can be initiated through various signals, including DNA damage, which is a potential consequence of DNA intercalation. nih.gov The antitumor properties of Oxopropaline G are underscored by its discovery alongside other antitumor agents like streptonigrin (B15502) and lavendamycin, suggesting a potential for synergistic or complementary actions. jmb.or.krnih.gov

Identification and Characterization of Putative Cellular Targets

The identification of specific cellular targets is crucial for understanding the full therapeutic potential and mechanism of action of Oxopropaline G. While direct targets of Oxopropaline G are still under extensive investigation, the broader family of β-carboline alkaloids provides significant clues. These compounds are known to interact with a range of biological macromolecules. nih.gov

Putative targets for β-carbolines, and by extension potentially for Oxopropaline G, include key enzymes involved in cell cycle regulation and DNA topology, such as cyclin-dependent kinases (CDKs) and topoisomerases. nih.govscielo.br Inhibition of these enzymes can lead to cell cycle arrest and the inability of cancer cells to proliferate. The structural characteristics of Oxopropaline G, particularly its β-carboline core, make it a candidate for interaction with the active sites of these and other enzymes.

Molecular Interactions with Biological Systems

The interaction of Oxopropaline G with various biological systems is complex, reflecting the diverse activities of the β-carboline alkaloid family.

β-carboline alkaloids have been reported to exhibit inhibitory effects on cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.orgnih.gov These enzymes are critical for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased cholinergic activity in the brain. bcmj.org This has implications for neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature. bcmj.org Although direct studies on Oxopropaline G's cholinesterase inhibitory activity are not extensively documented, the known activity of related β-carbolines suggests this as a plausible area for its bioactivity. frontiersin.org

Mitochondria, the powerhouses of the cell, are central to cellular health and are implicated in various diseases when dysfunctional. bodybio.co.ukmdpi.com Some β-carboline compounds are known to influence mitochondrial function. mdpi.com This can occur through the modulation of mitochondrial membrane potential and the production of reactive oxygen species (ROS). mdpi.commdpi.com The integrity of mitochondria is vital for cellular energy production and the regulation of apoptosis. bodybio.co.ukmdpi.com The potential for Oxopropaline G to interact with and modulate mitochondrial health is an area of ongoing research interest, particularly in the context of its cytocidal activities.

The β-carboline scaffold is well-known for its interaction with various components of the central nervous system. A significant target is monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. nih.govfrontiersin.org β-carbolines can act as reversible inhibitors of MAO, particularly MAO-A. scielo.br This inhibition can lead to an increase in the levels of these neurotransmitters, which is relevant to the treatment of depression and other mood disorders.

Furthermore, β-carboline alkaloids have been shown to bind to serotonin (5-HT) and benzodiazepine (B76468) receptors. nih.govacs.org The interaction with these receptors can modulate neuronal activity, leading to a range of pharmacological effects including anxiolytic, sedative, and hypnotic properties. nih.gov The specific affinity and functional activity of Oxopropaline G at these receptors are subjects for further investigation to fully characterize its pharmacological profile.

Table 1: Investigated Biological Activities of Oxopropaline G and Related β-Carbolines

| Biological Activity | Target/Pathway | Compound Class | Potential Implication |

| Cytocidal Activity | DNA Intercalation, Apoptosis Induction | Oxopropaline G, β-Carbolines | Antitumor Therapy |

| Enzyme Inhibition | Cyclin-Dependent Kinases, Topoisomerases | β-Carbolines | Cancer Treatment |

| Cholinesterase Inhibition | Acetylcholinesterase, Butyrylcholinesterase | β-Carbolines | Neurodegenerative Diseases |

| Mitochondrial Modulation | Mitochondrial Membrane Potential, ROS Production | β-Carbolines | Cellular Health and Disease |

| Neuroreceptor Interaction | MAO, Serotonin Receptors, Benzodiazepine Receptors | β-Carbolines | Neurological and Psychiatric Disorders |

Preclinical Research and Therapeutic Potential

Explorations in Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's Disease)

Current scientific literature available through the conducted searches does not provide specific information on the exploration of Oxopropaline G in the context of neurodegenerative conditions such as Alzheimer's or Parkinson's disease.

Assessment of Neuroprotective Properties

There is no information available within the provided search results regarding the assessment of neuroprotective properties of Oxopropaline G.

Research into Antiviral Activity

Preliminary research has assessed the in vitro antiviral activity of Oxopropaline G. researchgate.net However, detailed findings from these assessments are limited in the available literature.

Antitumor and Anticancer Studies

Oxopropaline G has been identified as an antitumor agent. jmb.or.krjmb.or.kr It was isolated from the rare actinomycete strain Kitasatospora sp. MJM383, which was found to also produce the known antitumor antibiotic streptonigrin (B15502). jmb.or.krkribb.re.kr This was the first report of a Kitasatospora species producing these antitumor agents, which were previously known from Streptomyces species. jmb.or.krresearchgate.net

In Vitro Cytocidal Activities against Human and Murine Tumor Cell Lines

Oxopropaline G has demonstrated cytocidal (toxic to cells) activity against tumor cell lines in laboratory settings. nih.gov This compound is part of a group of novel β-carboline substances, named oxopropalines, that were isolated from Streptomyces sp. G324, a microorganism also known for producing the antitumor antibiotic lavendamycin. nih.govjst.go.jp Specifically, research has confirmed that Oxopropaline G, along with related compounds Oxopropaline B and D, exhibits cytocidal effects against both human and murine tumor cell lines in vitro. nih.govjst.go.jp

Table 1: Summary of In Vitro Cytocidal Activity of Oxopropaline G

| Compound | Source Organism(s) | Activity Type | Target Cell Lines | Reference |

|---|

| Oxopropaline G | Streptomyces sp. G324, Kitasatospora sp. MJM383 | Cytocidal, Antitumor | Human and Murine Tumor Cell Lines | nih.gov, jmb.or.kr |

High-Throughput Screening and Discovery Methodologies for Bioactive Compounds

The discovery of strains producing Oxopropaline G was facilitated by screening methodologies aimed at identifying novel bioactive compounds. The Kitasatospora sp. MJM383 strain was isolated from soil samples through an antimicrobial screening system. jmb.or.krjmb.or.krresearchgate.net The use of target-directed screening and the isolation of rare actinomycetes have been highlighted as successful alternative strategies to overcome the challenge of repeatedly rediscovering known substances from more common microbial sources like Streptomyces. jmb.or.kr These screening approaches are crucial in the early stages of discovering new antibacterial and antitumor compounds from natural sources. jmb.or.kr

Derivatives, Analogues, and Future Compound Design

Synthetic Methodologies for Oxopropaline G Derivatives

The synthesis of derivatives of the β-carboline alkaloid, Oxopropaline G, leverages a variety of established and novel chemical reactions. A primary strategy for creating the core β-carboline structure is the Pictet-Spengler condensation. analis.com.mysciforum.netresearchgate.net This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. analis.com.mysciforum.net For instance, L-tryptophan can serve as a starting material, which, upon reaction with formaldehyde, yields a tetrahydro-β-carboline intermediate. analis.com.my Subsequent oxidation, often using reagents like potassium dichromate in acetic acid, leads to the aromatic β-carboline scaffold. analis.com.myresearchgate.net

Modern synthetic approaches have expanded the toolkit for generating β-carboline diversity. These include transition metal-catalyzed reactions, such as those employing palladium or copper, which allow for the formation of the pyridine (B92270) or pyrrole (B145914) ring of the carboline system. ljmu.ac.uk For example, palladium-catalyzed C-H/N-H activation has been used to synthesize C3-chlorosubstituted β-carbolines, which can be further functionalized through cross-coupling reactions. ljmu.ac.uk Other innovative methods include thermal electrocyclization of azahexatriene systems and iodine-promoted electrophilic cascade cyclizations, both of which have been applied in the formal synthesis of Oxopropaline G. ljmu.ac.ukacs.org

The generation of diverse derivatives often involves modifications at various positions of the β-carboline nucleus. Alkylation at the N-9 position is a common strategy to introduce different substituents. analis.com.my This is typically achieved using a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide. analis.com.my Furthermore, dimerization strategies, linking two β-carboline units, have been employed to create bivalent ligands with potentially enhanced biological activities. analis.com.mycrimsonpublishers.com These synthetic methodologies provide a robust platform for the generation of a wide array of Oxopropaline G derivatives, enabling detailed structure-activity relationship (SAR) studies.

Design and Development of Novel β-Carboline Analogues with Modified Activities

The design of novel β-carboline analogues is a dynamic area of research, driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic properties. crimsonpublishers.comtandfonline.com Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the β-carboline scaffold to enhance desired biological effects. researchgate.net These studies have revealed that substitutions at various positions on the β-carboline ring system can significantly influence activity. For instance, modifications at the C1, C3, and N9 positions have been extensively explored to modulate the anticancer, antimicrobial, and anti-leishmanial activities of these compounds. crimsonpublishers.comtandfonline.commdpi.com

A key strategy in analogue design is the introduction of different functional groups to alter the electronic and steric properties of the molecule. For example, the incorporation of electron-donating or electron-withdrawing groups can impact the binding affinity of the analogue to its biological target. crimsonpublishers.com The synthesis of hybrid molecules, where the β-carboline core is linked to other pharmacologically active moieties such as 1,3,4-oxadiazoles, hydantoins, or salicylic (B10762653) acid derivatives, represents another fruitful approach to generating novel analogues with unique activity profiles. crimsonpublishers.commdpi.com These hybrid compounds can potentially interact with multiple biological targets, leading to synergistic effects.

The development of bivalent β-carboline derivatives, where two carboline units are connected by a linker, has also emerged as a promising strategy. crimsonpublishers.com The length and nature of the linker can be systematically varied to optimize the spatial orientation of the two pharmacophores for enhanced target binding. crimsonpublishers.com These rational design approaches, informed by SAR data and medicinal chemistry principles, are crucial for the development of next-generation β-carboline analogues with tailored biological activities for various therapeutic applications. crimsonpublishers.comtandfonline.com

Computational Modeling for Pharmacokinetic-Pharmacodynamic (PK-PD) Profile Prediction

In modern drug discovery, computational modeling plays a pivotal role in predicting the pharmacokinetic and pharmacodynamic (PK-PD) profiles of new chemical entities, including derivatives of Oxopropaline G. nih.govbiorxiv.orgresearchgate.net PK-PD models mathematically describe the relationship between the drug's dose, its concentration in the body over time (pharmacokinetics), and the resulting pharmacological effect (pharmacodynamics). nih.gov By integrating these two aspects, researchers can simulate the time course of a drug's action and optimize dosing regimens. nih.gov

For β-carboline analogues, in silico tools are employed to predict key ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netnih.gov These predictions help in the early identification of compounds with favorable drug-like characteristics, thereby reducing the likelihood of late-stage failures in drug development. researchgate.net Models can be constructed to simulate how structural modifications to the Oxopropaline G scaffold might affect its absorption from the gut, distribution into various tissues, metabolism by liver enzymes, and eventual elimination from the body. biorxiv.orgfrontiersin.org

Pharmacodynamic modeling for Oxopropaline G derivatives would involve defining the relationship between the concentration of the compound at the target site and the intensity of the biological response. nih.gov This can be particularly complex for compounds with multiple mechanisms of action. Computational approaches, such as quantitative structure-activity relationship (QSAR) models, can be developed to correlate specific structural features of the analogues with their observed potency and efficacy. researchgate.net The integration of these PK and PD models provides a powerful predictive framework to guide the design of new Oxopropaline G derivatives with improved therapeutic potential. nih.govnih.gov

Application of Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov In the context of Oxopropaline G and its analogues, SBDD begins with the identification and characterization of the molecular target(s) responsible for their biological effects. Once the 3D structure of the target protein is determined, typically through X-ray crystallography or NMR spectroscopy, computational docking studies can be performed. tandfonline.comresearchgate.net

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. tandfonline.comresearchgate.net For β-carboline derivatives, this allows researchers to visualize how different substituents on the carboline ring interact with specific amino acid residues in the binding pocket. nih.gov This detailed understanding of the binding mode provides a rational basis for designing new analogues with improved affinity and selectivity. For example, if a particular region of the binding site is hydrophobic, modifications to the ligand to include lipophilic groups in that area could enhance binding. nih.gov

The insights gained from SBDD are iterative. Newly designed and synthesized analogues are co-crystallized with the target protein to experimentally validate the predicted binding mode. nih.gov This experimental feedback is then used to refine the computational models and guide the next round of analogue design. nih.gov This cycle of design, synthesis, and structural evaluation accelerates the optimization of lead compounds, leading to the development of more potent and specific drug candidates based on the Oxopropaline G scaffold. nih.govnih.gov

Integration of Oxopropaline G Research into Multi-Targeting Drug Discovery Strategies

The traditional "one drug, one target" paradigm has been increasingly challenged by the complexity of many diseases, which often involve multiple pathological pathways. scielo.brdovepress.com This has led to the rise of multi-target drug discovery, an approach that aims to design single chemical entities capable of modulating multiple biological targets simultaneously. nih.govcost.eu The diverse biological activities reported for β-carboline alkaloids, including Oxopropaline G, make them attractive scaffolds for the development of multi-target-directed ligands (MTDLs). crimsonpublishers.comscielo.br

Integrating Oxopropaline G research into multi-target strategies involves identifying key targets in a particular disease and designing derivatives that can interact with several of them. scielo.br This can be achieved by creating hybrid molecules that combine the β-carboline core with other pharmacophores known to be active against different targets. crimsonpublishers.com For example, a β-carboline derivative could be designed to inhibit a specific enzyme while also blocking a receptor involved in the same disease process. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. dovepress.com

Computational methods are instrumental in the design of MTDLs. scielo.br Virtual screening and molecular docking can be used to assess the binding of a library of Oxopropaline G derivatives against a panel of disease-relevant targets. beilstein-journals.org This allows for the identification of compounds with the desired multi-target profile. The development of such compounds requires a careful balance of activities at the different targets to achieve the desired therapeutic outcome while minimizing off-target effects. nih.gov The inherent versatility of the β-carboline scaffold makes it a valuable platform for exploring this innovative approach to drug discovery. cost.eu

Q & A

Q. What ethical and methodological standards apply to Oxopropaline G research involving animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.